4-(1H-Imidazol-1-yl)-2-methylaniline

Overview

Description

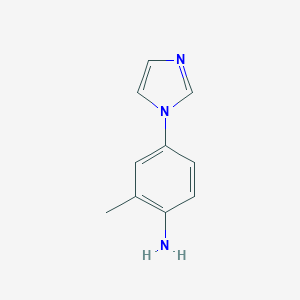

4-(1H-Imidazol-1-yl)-2-methylaniline is a compound that features an imidazole ring attached to a methylaniline moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Mechanism of Action

Target of Action

The primary target of 4-(1H-Imidazol-1-yl)-2-methylaniline is the Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. Imidazole derivatives, such as this compound, are known to interact with a variety of targets and exhibit a broad range of biological activities .

Mode of Action

It is known that imidazole derivatives can bind to the heme center of enzymes, inhibiting their function . This suggests that this compound may interact with its target, iNOS, and inhibit its function, thereby affecting the production of NO.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the role of iNOS and NO in the body. NO is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, inhibiting iNOS could potentially affect these processes . .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of iNOS and the subsequent reduction in NO production. This could potentially affect a variety of physiological processes where NO plays a role, such as vasodilation, immune response, and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-2-methylaniline typically involves the formation of the imidazole ring followed by its attachment to the methylaniline moiety. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . Another approach involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)-2-methylaniline undergoes various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolones.

Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include imidazolones, reduced imidazole derivatives, and substituted imidazoles, each with distinct chemical and biological properties.

Scientific Research Applications

4-(1H-Imidazol-1-yl)-2-methylaniline has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

4-(1H-Imidazol-1-yl)-2-methylaniline can be compared with other imidazole-containing compounds, such as:

Clemizole: An antihistaminic agent with a similar imidazole core.

Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.

Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .

Biological Activity

4-(1H-Imidazol-1-yl)-2-methylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and implications for drug development.

Chemical Structure and Properties

The molecular structure of this compound features an imidazole ring, which is known for its diverse biological properties. The presence of the amino group (-NH2) and the methyl group (-CH3) on the aromatic ring contributes to its pharmacological potential.

Imidazole derivatives, including this compound, are known to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : Compounds with imidazole moieties can inhibit enzymes involved in cancer progression and other diseases.

- Receptor Modulation : They may act as ligands for various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Imidazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, a series of imidazole-based compounds were tested against various cancer cell lines:

| Compound | Cell Line | EC50 (µM) | Selectivity |

|---|---|---|---|

| 4 | PPC-1 | 3.1 | High |

| 14 | U-87 | 47.2 | Moderate |

| 22 | MDA-MB-231 | >50 | Low |

These findings indicate that certain derivatives exhibit significant cytotoxic effects against prostate and glioblastoma cancer cells while having lower efficacy against breast cancer cells .

Antimicrobial Activity

Imidazole derivatives have demonstrated broad-spectrum antimicrobial properties. In vitro studies have shown effectiveness against:

- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Such as Candida albicans.

The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for other biological activities:

- Anti-inflammatory Properties : Certain imidazole derivatives have shown promise in reducing inflammation in preclinical models.

- Antidiabetic Effects : Some studies suggest potential benefits in glucose metabolism regulation .

Case Studies

Several case studies have illustrated the potential applications of imidazole derivatives in clinical settings:

- Study on Prostate Cancer : A compound similar to this compound was tested for its ability to inhibit tumor growth in PPC-1 xenograft models, showing promising results in reducing tumor size and improving survival rates.

- Antimicrobial Efficacy : A derivative was evaluated for its effectiveness against resistant strains of bacteria, revealing significant reductions in bacterial load compared to control treatments.

Properties

IUPAC Name |

4-imidazol-1-yl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUDPJHDTZGULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560431 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118111-96-9 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.